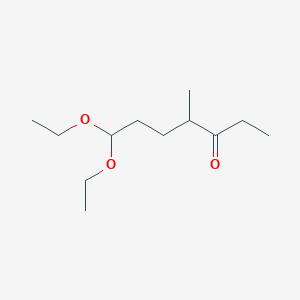
3-Heptanone, 7,7-diethoxy-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptanone, 7,7-diethoxy-4-methyl- (CAS 142968-55-6) is a substituted ketone with a heptanone backbone modified by a 4-methyl group and two ethoxy groups at the 7-position. The diethoxy and methyl substituents likely influence its solubility, volatility, and reactivity compared to simpler 3-heptanone derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanone, 7,7-diethoxy-4-methyl- typically involves the alkylation of 3-heptanone with diethyl carbonate in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then reacts with diethyl carbonate to yield the desired product.
Industrial Production Methods
Industrial production of 3-Heptanone, 7,7-diethoxy-4-methyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the molar ratios of the reactants.
Chemical Reactions Analysis
Types of Reactions
3-Heptanone, 7,7-diethoxy-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Heptanone, 7,7-diethoxy-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Heptanone, 7,7-diethoxy-4-methyl- involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions, hydrolysis, and conjugation with other molecules.
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Functional Groups
Key Observations :
- Polarity and Solubility: The diethoxy groups in 3-Heptanone, 7,7-diethoxy-4-methyl- increase polarity compared to 4-methyl-3-heptanone, likely reducing volatility (lower vapor pressure) and enhancing solubility in polar solvents .
- Reactivity: The nitro group in 6-nitro-3-heptanone introduces explosive or redox-active behavior, absent in the ethoxy-substituted analog .
- Biological Activity: The phenolic substituents in 93559-25-2 enable hydrogen bonding, contrasting with the ether linkages in 142968-55-6, which may limit biological interactions .
Physicochemical and Chromatographic Behavior
highlights challenges in chromatographic separation of closely eluting ketones like 3-heptanone and 4-methyl-2-heptanone. The diethoxy and methyl groups in 142968-55-6 would significantly alter retention times due to increased molecular weight (MW ≈ 218 g/mol) and polarity compared to unsubstituted 3-heptanone (MW 114 g/mol) . For example:
- Retention Time: 3-Heptanone, 7,7-diethoxy-4-methyl- is expected to elute later than 3-heptanone in reverse-phase chromatography due to higher hydrophobicity from the ethoxy groups.
- Co-elution Risks: Unlike 3-heptanone and 2-heptanone, which co-elute under certain conditions, the substituted analog’s unique structure minimizes overlap with common ketones .
Key Observations :
- However, its safety profile remains undocumented .
- Regulatory thresholds for simpler ketones (e.g., 3-heptanone’s TLV of 50 ppm) cannot be extrapolated to substituted derivatives without toxicity studies .
Properties
CAS No. |
142968-55-6 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
7,7-diethoxy-4-methylheptan-3-one |
InChI |
InChI=1S/C12H24O3/c1-5-11(13)10(4)8-9-12(14-6-2)15-7-3/h10,12H,5-9H2,1-4H3 |
InChI Key |
CTWAEANUEXMSPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)CCC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















